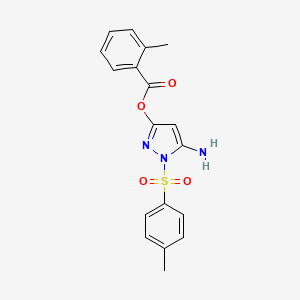

5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate

Description

Properties

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-12-7-9-14(10-8-12)26(23,24)21-16(19)11-17(20-21)25-18(22)15-6-4-3-5-13(15)2/h3-11H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEDJYFPFQELTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate typically involves the reaction of 5-amino-1-tosyl-1H-pyrazole with 2-methylbenzoic acid or its derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate is with a molecular weight of approximately 371.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Antiviral and Antimicrobial Activities

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have demonstrated significant activity against the NS2B-NS3 protease complex associated with viral infections such as dengue and Zika viruses . The sulfonamide group in the structure enhances its ability to interact with biological targets, potentially leading to the development of new antiviral drugs.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study involving various pyrazole-based compounds showed that they could inhibit cancer cell proliferation across multiple types, including breast and lung cancers . The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The structure's ability to form hydrogen bonds plays a crucial role in its interaction with bacterial enzymes.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its proton-responsive nature allows it to form complexes with various metal ions, which can be utilized in catalysis or as sensors for detecting metal ions in environmental samples .

Polymer Chemistry

In polymer chemistry, derivatives of pyrazoles are being explored for their potential use in creating new materials with enhanced properties. The incorporation of pyrazole units into polymer backbones can lead to materials with improved thermal stability and mechanical properties .

Case Study 1: Antiviral Activity Against Dengue Virus

A study conducted by Elgemeie et al. (2022) investigated the antiviral activity of various N-sulfonylpyrazoles against the dengue virus. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Anticancer Activity Evaluation

In a comprehensive evaluation of anticancer activities, Mabkhot et al. (2020) synthesized a series of pyrazole derivatives and tested their effects on several cancer cell lines. The findings revealed that certain derivatives showed IC50 values lower than those of established chemotherapeutics, suggesting their potential as lead compounds for drug development .

Data Tables

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ester

The 2-methylbenzoate group distinguishes this compound from other benzoate esters. Key comparisons include:

The ortho-methyl group in 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate reduces rotational freedom and may hinder nucleophilic attacks at the ester carbonyl compared to unsubstituted analogs. This steric effect contrasts with electron-withdrawing groups (e.g., chloro or nitro), which polarize the ester group, increasing electrophilicity .

Pyrazole Core Modifications

The pyrazole ring’s substitution pattern critically impacts physicochemical properties. Comparisons with related pyrazole derivatives:

The 5-amino group in the target compound provides a site for derivatization or interaction with biological targets, while the tosyl group enhances stability against hydrolysis compared to hydroxyl or unprotected amine analogs .

Physical and Chemical Properties

- Solubility : The tosyl group and 2-methylbenzoate ester likely reduce aqueous solubility compared to hydroxylated pyrazoles (e.g., Compound 7a/7b) but improve organic solvent compatibility.

- Thermal Stability : Tosyl substituents generally increase thermal stability due to strong sulfonyl linkages, contrasting with esters like ethyl carboxylate (Compound 7b), which may decompose at lower temperatures .

Biological Activity

5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring with an amino group and a tosyl group, along with a 2-methylbenzoate moiety. The typical synthesis involves the reaction of 5-amino-1-tosyl-1H-pyrazole with 2-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance, its antimicrobial properties are thought to arise from its ability to inhibit microbial enzymes .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that such compounds can effectively inhibit the growth of various bacterial strains .

Antioxidant and Anti-Cancer Properties

In addition to antimicrobial effects, this compound has been investigated for its antioxidant and anti-cancer activities. Studies have shown that pyrazole derivatives can suppress the growth of cancer cell lines and exhibit radical scavenging properties, indicating their potential as anti-proliferative agents . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance these biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-phenyl-1H-pyrazol-3-yl 2-methylbenzoate | Phenyl group instead of tosyl | Moderate anti-cancer activity |

| 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate | Different benzoate substitution | Enhanced antimicrobial properties |

| 5-amino-1-tosyl-1H-pyrazol-3-yl 2-chlorobenzoate | Chlorine substitution | Increased reactivity but lower selectivity |

The presence of the tosyl group in this compound enhances its stability and reactivity compared to other derivatives .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Anticancer Study : A recent study evaluated the anti-proliferative effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives, including those related to 5-amino compounds, exhibited significant cytotoxic effects and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

- Antioxidant Activity : Another investigation focused on the ability of pyrazole derivatives to inhibit reactive oxygen species (ROS) production in human cells. The results demonstrated that these compounds could significantly reduce oxidative stress markers, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Q & A

Basic: What are the common synthetic routes for 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine and ethyl acetoacetate are refluxed in acetic acid to yield pyrazolone intermediates, which are then functionalized via tosylation (using tosyl chloride) and esterification with 2-methylbenzoic acid derivatives . Key purification steps include:

- Recrystallization using ethanol or ether to isolate crystalline intermediates.

- Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) to confirm purity .

- Column chromatography for separating regioisomers or byproducts.

Advanced: How can X-ray crystallography resolve structural ambiguities in 5-acyloxypyrazole derivatives?

Methodological Answer:

X-ray diffraction is critical for confirming regiochemistry and stereoelectronic effects in substituted pyrazoles. For instance, in related 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl esters, X-ray analysis confirmed the planarity of the pyrazole ring and the spatial orientation of substituents, which influence biological activity . Key steps include:

- Growing single crystals via slow evaporation in solvents like DMF/water.

- Refining crystallographic data (e.g., CCDC deposition) to resolve bond angles and torsional strain.

- Validating hydrogen-bonding networks that stabilize the crystal lattice.

Basic: What spectroscopic techniques are used to characterize intermediates and final products?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., NH₂ at δ 5.2–5.8 ppm in pyrazole amines) and carbonyl carbons (δ 165–170 ppm for ester groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of tosyl group [SO₂C₆H₄CH₃] during MS analysis) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the benzoate ring enhance enzyme inhibition) .

- Dose-Response Curves : Quantify IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to normalize activity data .

Advanced: What mechanistic insights explain the enzyme inhibition properties of this compound?

Methodological Answer:

The tosyl and benzoate groups facilitate interactions with enzyme active sites. For example:

- Molecular Docking : Pyrazole NH₂ forms hydrogen bonds with catalytic residues (e.g., Tyr in kinases).

- Electrophilic Attack : The electron-deficient tosyl group may covalently modify cysteine thiols in proteases .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation.

- Light Sensitivity : Protect from UV exposure by using amber vials, as pyrazoles may undergo photoisomerization .

Advanced: How can reaction yields be optimized during tosylation and esterification steps?

Methodological Answer:

- Catalyst Screening : Na₂S₂O₅ in DMF enhances regioselectivity during pyrazole formation by stabilizing intermediates via sulfonation .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of tosyl chloride, reducing side reactions .

- Stoichiometry : Use 1.2 equivalents of tosyl chloride to ensure complete substitution while minimizing di-tosylated byproducts .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Purification at Scale : Replace TLC with flash chromatography for higher throughput .

- Exothermic Reactions : Control temperature during tosylation (e.g., gradual addition of tosyl chloride at 0–5°C) to prevent decomposition .

- Cost-Efficiency : Optimize solvent recovery (e.g., DMF distillation) and use cheaper catalysts (e.g., H₂SO₄ instead of Na₂S₂O₅) .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

Methodological Answer:

- Hammett Analysis : Electron-withdrawing groups (e.g., –NO₂) on the benzoate ring increase electrophilicity of the pyrazole C-3 position, enhancing nucleophilic substitution rates .

- DFT Calculations : Predict charge distribution and frontier molecular orbitals to guide synthetic modifications .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.